![molecular formula C11H12N2O2 B14424107 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol CAS No. 80199-99-1](/img/structure/B14424107.png)
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol is a compound that features an imidazole ring attached to a phenol group through an ethoxy linker. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The phenol group is a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group, which is known for its reactivity and presence in many biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with imidazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions may vary, but a common method involves heating the reactants at 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl group of the phenol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity . The phenol group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the ethoxy linker.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains an ethanone group instead of a hydroxyl group.
Uniqueness
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol is unique due to the presence of both the imidazole ring and the phenol group connected by an ethoxy linker. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
80199-99-1 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-(2-imidazol-1-ylethoxy)phenol |
InChI |
InChI=1S/C11H12N2O2/c14-10-1-3-11(4-2-10)15-8-7-13-6-5-12-9-13/h1-6,9,14H,7-8H2 |
InChI-Schlüssel |
QNZJCINSASAQMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


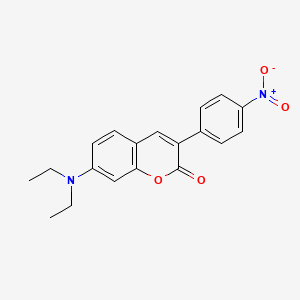

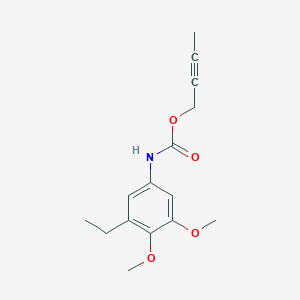
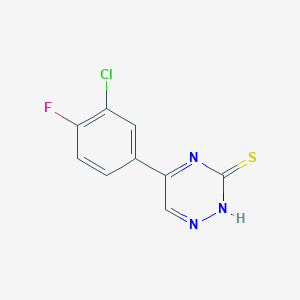
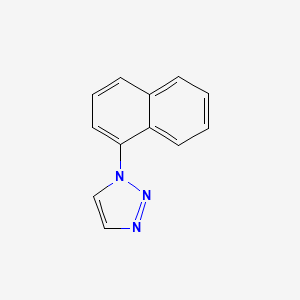
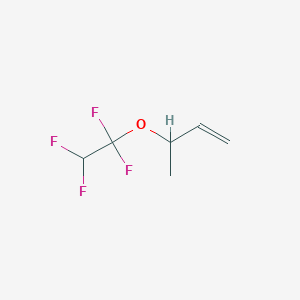
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
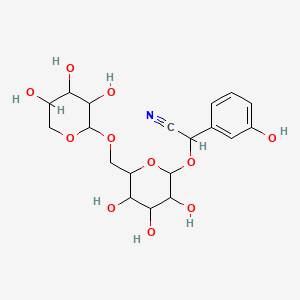

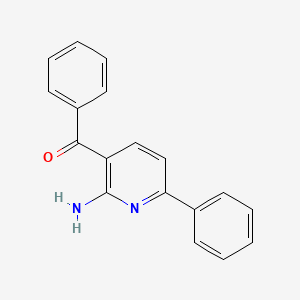
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)


